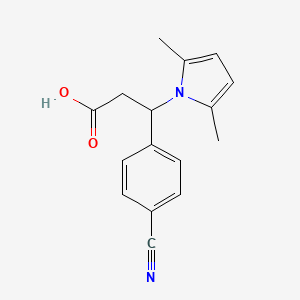

3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Description

This compound features a propanoic acid backbone substituted with a 4-cyanophenyl group and a 2,5-dimethyl-1H-pyrrol-1-yl moiety. Its structure is characterized by the electron-withdrawing cyano group and the aromatic pyrrole ring, which may influence its electronic properties, solubility, and biological activity . Synonyms include methyl 3-(4-cyanophenyl)-3-(2,5-dimethylpyrrol-1-yl)propanoate (an ester derivative), with the CAS registry number 866040-80-4 and InChIKey CTZRSGIAWZSOSQ-UHFFFAOYSA-N .

Properties

IUPAC Name |

3-(4-cyanophenyl)-3-(2,5-dimethylpyrrol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11-3-4-12(2)18(11)15(9-16(19)20)14-7-5-13(10-17)6-8-14/h3-8,15H,9H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMDHQWSNYPCBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C(CC(=O)O)C2=CC=C(C=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a cyanobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Coupling of the Two Moieties: The final step involves coupling the pyrrole and cyanophenyl groups through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine or the carboxylic acid to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the pyrrole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are typical for substitution reactions.

Major Products

Oxidation: Products may include 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid derivatives with additional oxygen-containing functional groups.

Reduction: Products may include amines or alcohols derived from the original compound.

Substitution: Products may include halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity. It may also serve as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyanophenyl group can interact with hydrophobic pockets in proteins, while the pyrrole moiety can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Structural Analogues with Pyrrole/Amide Substitutions

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-((4-hydroxyphenyl)amino)propanamide (Compound 17, )

- Structure : Contains a 2,5-dimethylpyrrole group linked to a propanamide backbone with a 4-hydroxyphenyl substituent.

- Synthesis: Synthesized via refluxing dihydrazide with hexane-2,5-dione in 2-propanol, followed by recrystallization .

- Key Differences: Replaces the 4-cyanophenyl group with a 4-hydroxyphenyl moiety and substitutes the carboxylic acid with an amide. The hydroxyl group may enhance hydrogen bonding but reduce lipophilicity compared to the cyano group.

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propenamide (Compound 8, )

- Structure : Features a 2,5-dimethylpyrrole linked to a propenamide chain with a sulfamoylphenyl-isoxazole substituent.

- Synthesis : Low yield (28%) due to challenges in coupling reactions .

- Key Differences: Incorporates a sulfonamide-isoxazole group instead of the cyano-phenyl moiety. The sulfonamide may improve water solubility but introduce steric hindrance.

Propanoic Acid Derivatives with Aromatic/Heterocyclic Substituents

3-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]propanoic Acid ()

- Structure: Propanoic acid substituted with a 4-(3,5-dimethylpyrazol-1-yl)phenyl group.

- Molecular Weight : 244.29 g/mol .

- Key Differences : Replaces the pyrrole ring with a pyrazole, altering electronic properties. Pyrazole’s dual nitrogen atoms may enhance hydrogen bonding compared to pyrrole’s single nitrogen.

Chlorinated 3-Phenylpropanoic Acid Derivatives (Compounds 1–3, )

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1) 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid methyl ester (2)

- Bioactivity : Demonstrated selective antimicrobial activity against E. coli and S. aureus .

- Key Differences: Chlorine atoms increase lipophilicity and antimicrobial potency compared to the cyano group.

Natural Propanoic Acid Derivatives

3-(Methylthio)propanoic Acid Esters ()

- Examples: Methyl and ethyl esters of 3-(methylthio)propanoic acid.

- Natural Sources: Found in pineapple varieties (e.g., Tainong No. 6 and French Polynesian pineapples) with concentrations up to 622.49 µg·kg⁻¹ .

- Key Differences : Simpler structures with methylthio and ester groups, contrasting with the synthetic aromatic/heterocyclic substituents in the target compound.

Biological Activity

3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is a compound classified as an arylacrylic acid. It contains a carboxylic acid group linked to an acrylic moiety, further connected to an aromatic group and a substituted pyrrole ring. The molecular formula is C₁₆H₁₆N₂O₂, with a molecular weight of approximately 284.31 g/mol . This compound's structure suggests potential biological activities, particularly in medicinal chemistry, although specific studies on its biological activity remain limited.

Structural Characteristics

The compound features:

- Aryl Group : The presence of the cyanophenyl group may enhance its reactivity and biological interactions.

- Pyrrole Ring : The dimethylpyrrole component is known for its role in various biological activities, including anti-inflammatory and antimicrobial properties.

Potential Biological Activities

While specific studies on 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid are scarce, related compounds have shown promising activities:

- Anti-inflammatory : Similar arylacrylic acids have been investigated for their potential to reduce inflammation.

- Antitumor : Compounds with similar structures have demonstrated antitumor properties in various cancer cell lines.

- Antimicrobial : The presence of functional groups akin to those in this compound suggests possible antimicrobial effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 3-(4-methoxyphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid | Structure | Potential anti-inflammatory activity |

| 3-(phenyl)-3-(2-methylpyrrolidin-1-yl)propanoic acid | Structure | Antitumor properties |

| 3-(4-fluorophenyl)-3-(2,5-dimethylpyrrole)propanoic acid | Structure | Antimicrobial activity |

The exact mechanism of action for 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is not well documented. However, the carboxylic acid group can undergo typical reactions such as:

- Electrophilic Aromatic Substitution : The cyanophenyl group can participate in electrophilic reactions under appropriate conditions.

Further research is needed to elucidate the specific pathways through which this compound exerts its potential biological effects.

Case Studies and Research Findings

Currently, there are no direct case studies published specifically on 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. However, the exploration of structurally similar compounds has yielded significant insights into their biological activities. For instance:

- Anti-inflammatory Studies : Research on similar arylacrylic acids has indicated their ability to inhibit pro-inflammatory cytokines in vitro.

- Antitumor Activity : Compounds with analogous structures have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.